- Kinetic and solvent isotope effects on biotransformation of aromatic amino acids and their derivatives, Journal of Labelled Compounds and Radiopharmaceuticals, 2016, 59(14), 627-634

Cas no 80443-35-2 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)

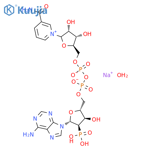

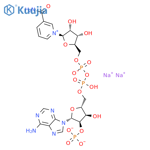

80443-35-2 structure

Nom du produit:Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide

Numéro CAS:80443-35-2

Le MF:C21H30N7O17P3

Mégawatts:745.42

CID:4745312

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Propriétés chimiques et physiques

Nom et identifiant

-

- [(R)-4-d]NADPH

- (R)-[4- 2H]NADPH

- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4β-d-amide (7CI)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d- carboxamide, (R)-

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide, (R)-

- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4β-d-amide (7CI)

- (R)-[4-2H]NADPH

- [(R)-4-d]NADPH

-

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Méthode de production

Méthode de production 1

Conditions de réaction

1.1R:C:9028-47-1, S:H2O, 1 h, 30°C

Référence

Méthode de production 2

Conditions de réaction

1.1R:C:37250-50-3, 8 h, 37°C, pH 8; 10 min, 60°C

Référence

- Functional characterization of rose phenylacetaldehyde reductase (PAR), an enzyme involved in the biosynthesis of the scent compound 2-phenylethanol, Journal of Plant Physiology, 2011, 168(2), 88-95

Méthode de production 3

Conditions de réaction

1.1R:R:Cleland's reagent, R:K2HPO4, C:9028-87-9, rt, pH 7

1.2R:CHCl3

1.2R:CHCl3

Référence

- Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymes, Nature Chemical Biology, 2011, 7(12), 950-958

Méthode de production 4

Conditions de réaction

1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 8

Référence

- Kinetic and Mechanistic Analysis of the Escherichia coli ribD-Encoded Bifunctional Deaminase-Reductase Involved in Riboflavin Biosynthesis, Biochemistry, 2008, 47(24), 6499-6507

Méthode de production 5

Conditions de réaction

1.1R:S:H2O, 30 min, 40°C, pH 9.0

Référence

- Contribution to catalysis of ornithine binding residues in ornithine N5-monooxygenase, Archives of Biochemistry and Biophysics, 2015, 585, 25-31

Méthode de production 6

Conditions de réaction

1.1R:R:H2NC(=O)NHNH2, C:Alcohol dehydrogenase, S:H2O, 3 h, 30°C, pH 7.5

Référence

- Expansion of the Catalytic Repertoire of Alcohol Dehydrogenases in Plant Metabolism, Angewandte Chemie, 2022, 61(48), e202210934

Méthode de production 7

Conditions de réaction

1.1R:C:Alcohol dehydrogenase, S:H2O, 43°C, pH 7.2-9

Référence

- Substrate selectivity of an isolated enoyl reductase catalytic domain from an iterative highly reducing fungal polyketide synthase reveals key components of programming, Chemical Science, 2017, 8(2), 1116-1126

Méthode de production 8

Conditions de réaction

1.1R:R:MnCl2, C:9028-48-2, S:H2O, pH 7.5

Référence

- Structural, Kinetic and Chemical Mechanism of Isocitrate Dehydrogenase-1 from Mycobacterium tuberculosis, Biochemistry, 2013, 52(10), 1765-1775

Méthode de production 9

Conditions de réaction

1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 7

Référence

- Biosynthesis of acaterin: Mechanism of the reaction catalyzed by dehydroacaterin reductase, Bioorganic & Medicinal Chemistry, 2006, 14(18), 6404-6408

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Raw materials

- b-Nicotinamide adenine dinucleotide phosphate hydrate

- NADP sodium salt

- NADP disodium salt

- β-NADPH-d4

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Preparation Products

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (74784-45-5)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (80443-35-2)

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Littérature connexe

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Roger Y. Bello Faraday Discuss., 2021,228, 378-393

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

80443-35-2 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide) Produits connexes

- 776242-89-8(3-[[3,5-Bis[(3-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid)

- 422527-05-7(6-chloro-3-(3-methoxypropyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one)

- 1177-87-3(Dexamethasone acetate)

- 2034508-80-8(1,2-dimethyl-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-1H-imidazole-4-sulfonamide)

- 1782613-37-9([3-(Piperidin-1-yl)cyclohexyl]methanamine)

- 338398-37-1(1H-1,2,4-Triazole-3-carboxamide, 1-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-)

- 1597242-04-0(1-iodo-2-(4,4,4-trifluorobutoxy)cyclohexane)

- 182004-65-5(KB-R7943 mesylate)

- 1593424-98-6(2-methyl-2-4-(trifluoromethyl)pyridin-3-ylpropanoic acid)

- 2193064-89-8(4-(2-aminoethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride)

Fournisseurs recommandés

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membre gold

Fournisseur de Chine

Réactif

上海贤鼎生物科技有限公司

Membre gold

Fournisseur de Chine

Lot

Minglong (Xianning) Medicine Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Shanghai Aoguang Biotechnology Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Shanghai Xinsi New Materials Co., Ltd

Membre gold

Fournisseur de Chine

Lot